4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxobutanoic acid 4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 940212-18-0
VCID: VC21389411
InChI: InChI=1S/C15H20N2O4/c1-10(2)9-14(19)17-12-5-3-11(4-6-12)16-13(18)7-8-15(20)21/h3-6,10H,7-9H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)
SMILES: CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)CCC(=O)O
Molecular Formula: C15H20N2O4
Molecular Weight: 292.33g/mol

4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxobutanoic acid

CAS No.: 940212-18-0

Cat. No.: VC21389411

Molecular Formula: C15H20N2O4

Molecular Weight: 292.33g/mol

* For research use only. Not for human or veterinary use.

4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxobutanoic acid - 940212-18-0

Specification

CAS No. 940212-18-0
Molecular Formula C15H20N2O4
Molecular Weight 292.33g/mol
IUPAC Name 4-[4-(3-methylbutanoylamino)anilino]-4-oxobutanoic acid
Standard InChI InChI=1S/C15H20N2O4/c1-10(2)9-14(19)17-12-5-3-11(4-6-12)16-13(18)7-8-15(20)21/h3-6,10H,7-9H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)
Standard InChI Key OTDGIEYLEGUITK-UHFFFAOYSA-N
SMILES CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)CCC(=O)O
Canonical SMILES CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)CCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxobutanoic acid is identified by the CAS registry number 940212-18-0. It belongs to the class of anilides featuring both amide and carboxylic acid functional groups. The compound exhibits a distinctive molecular architecture that includes an aniline moiety connected to both a 3-methylbutanoyl group and a butanoic acid segment.

Nomenclature and Identifiers

The compound is recognized by several identifiers that facilitate its unambiguous identification in chemical databases and literature. These identifiers are presented in Table 1.

Table 1: Chemical Identifiers of 4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxobutanoic acid

ParameterValue
CAS Number940212-18-0
IUPAC Name4-[4-(3-methylbutanoylamino)anilino]-4-oxobutanoic acid
Molecular FormulaC₁₅H₂₀N₂O₄
Molecular Weight292.33 g/mol
Standard InChIInChI=1S/C15H20N2O4/c1-10(2)9-14(19)17-12-5-3-11(4-6-12)16-13(18)7-8-15(20)21/h3-6,10H,7-9H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)
Standard InChIKeyOTDGIEYLEGUITK-UHFFFAOYSA-N
SMILESCC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)CCC(=O)O
PubChem Compound ID17193945

Structural Composition

The structural framework of 4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxobutanoic acid comprises several key functional elements:

  • A para-substituted aniline core

  • A 3-methylbutanoyl (isovaleroyl) group attached to one amino function

  • A succinamic acid moiety (4-oxobutanoic acid) attached to the other amino group

  • Two amide bonds and one carboxylic acid group

This arrangement results in a molecule with multiple hydrogen bond donors and acceptors, which influences its physicochemical properties and potential interactions with biological systems.

SupplierCountry
Matrix ScientificUSA
Absin (Shanghai) Biotechnology Co., Ltd.China
SPECSNetherlands
AronisRussia
Santa Cruz BiotechnologyUSA

Comparison with Related Compounds

Understanding the structural similarities and differences between 4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxobutanoic acid and related compounds provides valuable context for its potential applications and properties.

Table 3: Comparison with Structurally Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxobutanoic acid940212-18-0C₁₅H₂₀N₂O₄292.33Reference compound
4-[(3-Methylphenyl)amino]-4-oxobutanoic acid62134-48-9C₁₁H₁₃NO₃207.23Lacks 3-methylbutanoyl group; has methyl substitution on aniline ring
4-{3-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid941466-07-5C₁₈H₁₈N₂O₄326.35Different substitution pattern; contains N-methylanilino group

These structural variations can significantly affect physicochemical properties, binding interactions, and potential biological activities .

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